molecular formula C11H8BrFO B8650866 (5-Bromo-7-fluoronaphthalen-2-yl)methanol

(5-Bromo-7-fluoronaphthalen-2-yl)methanol

Cat. No.: B8650866
M. Wt: 255.08 g/mol
InChI Key: YHMIHSXHMXJTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-7-fluoronaphthalen-2-yl)methanol is a useful research compound. Its molecular formula is C11H8BrFO and its molecular weight is 255.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrFO

Molecular Weight

255.08 g/mol

IUPAC Name

(5-bromo-7-fluoronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H8BrFO/c12-11-5-9(13)4-8-3-7(6-14)1-2-10(8)11/h1-5,14H,6H2

InChI Key

YHMIHSXHMXJTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1CO)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 M diisobutylaluminium hydride in toluene (11.5 mL) was slowly added to a solution of 30 (1.3 g, 4.6 mmol) in THF (15 mL) at −78° C. After the addition was completed, the mixture was allowed to warm to room temperature and continuously stirred for 18 h. The mixture was poured in to HCl aqueous solution (0.5 N, 50 mL) and extracted in ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated rotary evaporation, and purified by column chromatography to give (5-bromo-7-fluoronaphthalen-2-yl)methanol (31) (98%). 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=8.8 Hz, 1H), 7.77 (s, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.53 (d, J=9.0 Hz, 1H), 7.45 (d, J=11.4 Hz, 1H), 4.90 (s, 2H). GC-MS (ES) for C11H8BrFO [M+1]+ 255.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.